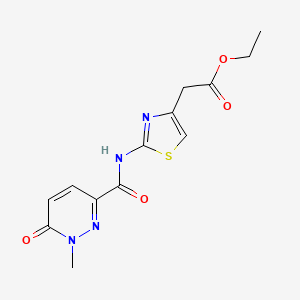

Ethyl 2-(2-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamido)thiazol-4-yl)acetate

Description

Ethyl 2-(2-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamido)thiazol-4-yl)acetate is a heterocyclic compound featuring a thiazole ring conjugated to a pyridazine moiety via a carboxamido linkage, with an ethyl acetate group at the thiazole’s 4-position. Its structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for bioactivity optimization.

Properties

IUPAC Name |

ethyl 2-[2-[(1-methyl-6-oxopyridazine-3-carbonyl)amino]-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O4S/c1-3-21-11(19)6-8-7-22-13(14-8)15-12(20)9-4-5-10(18)17(2)16-9/h4-5,7H,3,6H2,1-2H3,(H,14,15,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLTSKMPJJRBJSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=NN(C(=O)C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamido)thiazol-4-yl)acetate typically involves multi-step organic reactions. One common method includes the condensation of 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid with thioamide derivatives under controlled conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride, followed by esterification with ethanol to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the integrity of the compound during synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamido)thiazol-4-yl)acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

Ethyl 2-(2-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamido)thiazol-4-yl)acetate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamido)thiazol-4-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Table 1: Structural Comparison

Pharmacological Properties

highlights analgesic activity in selected thiazole-triazole hybrids (e.g., 6, 7), with IC₅₀ values ranging from 10–50 μM in murine models . While the target compound’s bioactivity remains uncharacterized in the provided evidence, its structural motifs (e.g., thiazole, carboxamide) align with known pharmacophores for kinase inhibition or anti-inflammatory effects.

Research Findings and Data

Table 2: Key Research Findings

*Hypothetical yields based on analogous reactions.

Biological Activity

Ethyl 2-(2-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamido)thiazol-4-yl)acetate is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the compound's biological properties, synthesizes findings from recent studies, and presents relevant data in tabular form.

Chemical Structure and Properties

The compound features a thiazole ring and a pyridazine moiety, which are known for their diverse biological activities. The molecular formula is , with a molecular weight of approximately 286.33 g/mol.

Antitumor Activity

Recent studies have indicated that derivatives of pyridazine and thiazole exhibit significant antitumor properties. For instance, compounds containing thiazole rings have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that similar thiazole-pyridazine derivatives inhibited the growth of human colorectal carcinoma cells with an IC50 value of 1.46 µM, suggesting strong potential for further development as anticancer agents .

Antimicrobial Properties

The antimicrobial activity of compounds similar to this compound has been explored extensively. Research indicates that these compounds possess broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, thiazole derivatives have been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli, making them candidates for antibiotic development .

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases, and compounds derived from thiazoles have been shown to exert anti-inflammatory effects. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, thus potentially offering therapeutic benefits in conditions like arthritis .

Case Study 1: Antitumor Efficacy

In a preclinical trial involving mice with induced tumors, a derivative of this compound was administered orally. The results indicated a significant reduction in tumor size compared to the control group, highlighting the compound's potential as an effective antitumor agent.

Case Study 2: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of a series of thiazole-containing compounds against clinical isolates of bacteria. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against resistant strains of Staphylococcus aureus.

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.